3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H21N5O2S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds related to 3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been synthesized and investigated for their potential antimicrobial activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various core structures, including 1,3-thiazole and 1,2,4-triazole, demonstrated good to moderate antimicrobial activity against test microorganisms, indicating their potential in antimicrobial drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, novel 1,2,4-triazole derivatives have shown significant antibacterial and antifungal activities, emphasizing the importance of the triazole ring in enhancing antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor Evaluation
The potential antitumor activity of compounds containing the 1,2,4-triazole moiety has also been explored. In one study, derivatives were evaluated against various human tumor and normal cell lines, showing higher inhibitory effects compared to the reference drug, doxorubicin. This suggests that modifications to the core structure, such as the incorporation of a 1,2,4-triazole ring, could lead to potent antitumor agents (Al-Omran, Mohareb, & El-Khair, 2014).
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of benzimidazole derivatives bearing a 1,2,4-triazole ring as EGFR inhibitors. These compounds, including those with a piperidin-1-yl group, have shown potential anti-cancer activity, with compound 4 demonstrating the best binding affinity in docking simulations. This highlights the critical role of computational studies in identifying and optimizing new cancer therapeutics (Karayel, 2021).
Synthesis and Characterization
The synthesis and characterization of new heterocyclic compounds, including those with a triazole-thione structure, have been a focus of research, aiming at developing novel compounds with enhanced biological activities. These studies often involve the design and synthesis of molecules with specific functional groups to target various biological pathways, contributing to the discovery of new drugs (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Properties
IUPAC Name |
3-[[4-methyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-21-15(11-23-13-7-3-4-8-14(13)27-18(23)25)19-20-17(21)26-12-16(24)22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLYCPCLHMOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCC2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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